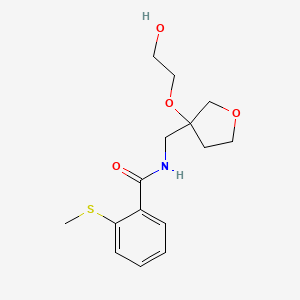

N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-(methylthio)benzamide

Description

Properties

IUPAC Name |

N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]-2-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4S/c1-21-13-5-3-2-4-12(13)14(18)16-10-15(20-9-7-17)6-8-19-11-15/h2-5,17H,6-11H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZLUYOSRPZNZBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NCC2(CCOC2)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-(methylthio)benzamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.

Introduction of the Hydroxyethoxy Group: The hydroxyethoxy group can be introduced via an etherification reaction using ethylene glycol and a suitable leaving group.

Attachment of the Benzamide Core: The benzamide core can be attached through an amide coupling reaction between a benzoyl chloride derivative and the amine group on the tetrahydrofuran ring.

Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-(methylthio)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

Reduction: The benzamide core can be reduced to form corresponding amine derivatives.

Substitution: The methylthio group can be substituted with other nucleophiles to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common nucleophiles include halides, amines, and thiols.

Major Products

Oxidation: Aldehyde or carboxylic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-(methylthio)benzamide involves its interaction with specific molecular targets and pathways. The hydroxyethoxy and methylthio groups may play a role in binding to target proteins or enzymes, modulating their activity. The tetrahydrofuran ring may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences between the target compound and analogous benzamides:

Key Observations:

- Hydrophilicity vs. Lipophilicity: The hydroxyethoxy-THF group in the target compound enhances hydrophilicity compared to lipophilic substituents like trifluoromethyl (Flutolanil) or isopropoxyphenyl (Mepronil) .

- Bioactivity Modulation: The methylthio group may mimic electron-withdrawing effects seen in nitro (Nitazoxanide) or trifluoromethyl (Flutolanil) groups but with reduced oxidative liability .

Biological Activity

N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-(methylthio)benzamide is a synthetic compound characterized by its unique molecular structure, which includes a tetrahydrofuran moiety and a benzamide derivative. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, including antiproliferative, antioxidant, and antibacterial properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 311.4 g/mol. The presence of the hydroxyethoxy group enhances solubility, potentially improving pharmacokinetic properties, which is critical for drug development.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 311.4 g/mol |

| CAS Number | 2310225-63-7 |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The tetrahydrofuran ring and the hydroxyethoxy group may facilitate binding to enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways critical for cellular functions.

Antiproliferative Activity

Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of benzamides have shown selective activity against breast cancer cell lines (e.g., MCF-7), with IC50 values ranging from 1.2 to 8.7 µM depending on the specific substituents on the benzamide core . While specific data for this compound is limited, its structural analogs suggest potential efficacy in inhibiting tumor growth.

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress in cells, which can lead to various diseases, including cancer. Compounds structurally similar to this compound have demonstrated pronounced antioxidant capabilities in vitro. For example, certain derivatives have shown significant free radical scavenging activity in assays such as DPPH and FRAP . The hydroxyethoxy group likely contributes to this activity by enhancing electron donation.

Antibacterial Activity

The antibacterial potential of benzamide derivatives has also been explored, with some compounds showing effectiveness against Gram-positive bacteria like Enterococcus faecalis. For example, compounds with hydroxyl substitutions demonstrated minimum inhibitory concentrations (MICs) as low as 8 µM against this strain . While specific studies on this compound are yet to be published, its structural features suggest it could possess similar antibacterial properties.

Case Studies and Research Findings

- Antiproliferative Studies : A study on N-substituted benzimidazole carboxamides revealed that modifications at the nitrogen atom significantly influenced antiproliferative activity against MCF-7 cells, suggesting that similar modifications in this compound could enhance its efficacy .

- Antioxidant Research : Compounds with hydroxy groups have been shown to exhibit strong antioxidant activities, confirming their potential for protecting cells from oxidative damage. The antioxidant capacity was evaluated using spectroscopic methods, indicating that structural modifications can lead to improved protective effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.